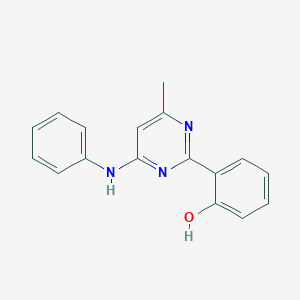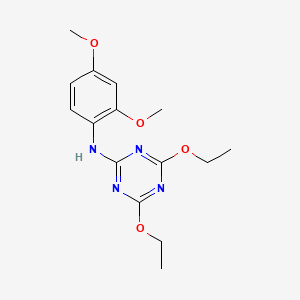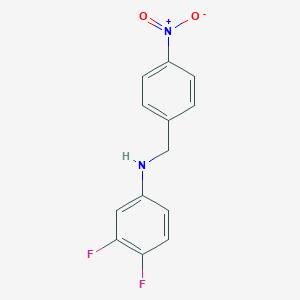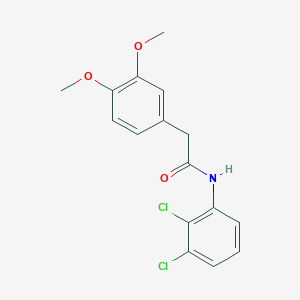
2-(4-anilino-6-methyl-2-pyrimidinyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-anilino-6-methyl-2-pyrimidinyl)phenol, also known as AMP, is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a potent inhibitor of protein kinase, which makes it an important tool for studying various cellular processes, including cell signaling, proliferation, and apoptosis.
科学的研究の応用
2-(4-anilino-6-methyl-2-pyrimidinyl)phenol has been extensively used in scientific research to study various cellular processes. It is a potent inhibitor of protein kinase, which makes it an important tool for studying cell signaling pathways. It has also been used to study the role of protein kinase in cancer, inflammation, and other diseases.
作用機序
2-(4-anilino-6-methyl-2-pyrimidinyl)phenol is a potent inhibitor of protein kinase, which is an enzyme that plays a critical role in various cellular processes such as cell signaling, proliferation, and apoptosis. By inhibiting protein kinase, 2-(4-anilino-6-methyl-2-pyrimidinyl)phenol can modulate these processes and provide insights into the underlying mechanisms.
Biochemical and Physiological Effects:
2-(4-anilino-6-methyl-2-pyrimidinyl)phenol has been shown to have various biochemical and physiological effects. It can inhibit the growth of cancer cells by inducing apoptosis and blocking cell proliferation. It can also modulate the immune response by inhibiting the production of inflammatory cytokines. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
2-(4-anilino-6-methyl-2-pyrimidinyl)phenol has several advantages for lab experiments. It is a potent inhibitor of protein kinase, which makes it an important tool for studying various cellular processes. It is also relatively easy to synthesize and purify, which makes it readily available for research. However, there are also some limitations to using 2-(4-anilino-6-methyl-2-pyrimidinyl)phenol in lab experiments. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, it may not be effective against all types of protein kinase, which can limit its applicability in certain research areas.
将来の方向性
There are several future directions for research on 2-(4-anilino-6-methyl-2-pyrimidinyl)phenol. One area of interest is the development of more potent and selective inhibitors of protein kinase. Another area of interest is the use of 2-(4-anilino-6-methyl-2-pyrimidinyl)phenol in combination with other drugs to enhance its therapeutic effects. Additionally, 2-(4-anilino-6-methyl-2-pyrimidinyl)phenol could be used to study the role of protein kinase in various diseases, including cancer, inflammation, and neurodegenerative disorders.
In conclusion, 2-(4-anilino-6-methyl-2-pyrimidinyl)phenol is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a potent inhibitor of protein kinase, which makes it an important tool for studying various cellular processes. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-(4-anilino-6-methyl-2-pyrimidinyl)phenol could provide valuable insights into the underlying mechanisms of various diseases and lead to the development of new therapies.
合成法
The synthesis of 2-(4-anilino-6-methyl-2-pyrimidinyl)phenol involves the reaction of 4-chloro-2-methylphenol with aniline and 2-amino-4,6-dimethylpyrimidine in the presence of a base such as sodium hydroxide. This reaction results in the formation of 2-(4-anilino-6-methyl-2-pyrimidinyl)phenol, which can be purified using various techniques such as column chromatography.
特性
IUPAC Name |
2-(4-anilino-6-methylpyrimidin-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-12-11-16(19-13-7-3-2-4-8-13)20-17(18-12)14-9-5-6-10-15(14)21/h2-11,21H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGRFECGZABYSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-({[3-(hydroxymethyl)phenyl]amino}carbonothioyl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B5831005.png)
![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5831022.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B5831028.png)
![1-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]piperidine](/img/structure/B5831029.png)
![ethyl 2-{[(3,4-diethoxyphenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5831030.png)
![methyl 3-[2-(4-morpholinyl)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate](/img/structure/B5831040.png)


![N-[4-(dimethylamino)phenyl]-N'-(2-fluorophenyl)thiourea](/img/structure/B5831064.png)

![ethyl 4-cyano-5-[(2,4-dimethylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5831087.png)
![5-(4-methoxyphenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5831091.png)
![N'-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B5831096.png)